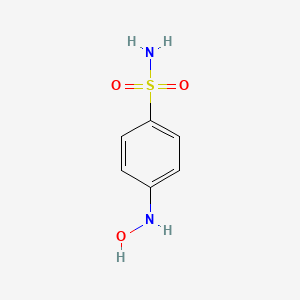

4-(Hydroxyamino)benzenesulfonamide

Description

The exact mass of the compound 4-(Hydroxyamino)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Hydroxyamino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxyamino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxyamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4,8-9H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGHCFNZJKVXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236570 | |

| Record name | 4-Hydroxylaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-67-8 | |

| Record name | 4-Hydroxylaminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxylaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYLAMINOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4V4XM89FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: The Role of 4-(Hydroxyamino)benzenesulfonamide in Sulfonamide Hypersensitivity

Executive Summary

Sulfonamide hypersensitivity remains a critical challenge in drug development and clinical pharmacotherapy, manifesting in severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). The core driver of this pathology is not the parent drug, sulfamethoxazole (SMX), but its unstable reactive metabolite: 4-(hydroxyamino)benzenesulfonamide (4-HAB) , often referred to as sulfamethoxazole hydroxylamine (SMX-HA).

This guide dissects the bio-activation pathways, chemical instability, and immunogenic mechanisms of 4-HAB. It provides researchers with actionable protocols for synthesizing this metabolite and validating its toxicity in vitro, offering a robust framework for investigating idiosyncratic drug reactions (IDRs).

Metabolic Divergence: The Critical Fork

The safety of sulfonamides relies on a delicate metabolic balance between detoxification (N-acetylation) and bio-activation (N-hydroxylation).

The Detoxification Pathway (Major)

In the liver, Arylamine N-acetyltransferase 2 (NAT2) catalyzes the acetylation of the N4-amino group of SMX to form N4-acetylsulfamethoxazole . This metabolite is stable, non-reactive, and readily excreted.

-

Risk Factor: Individuals with the "Slow Acetylator" NAT2 phenotype cannot efficiently shunt SMX down this safe pathway, leaving a larger fraction of the parent drug available for oxidative metabolism.

The Bio-Activation Pathway (Minor but Toxic)

When NAT2 is saturated or impaired, Cytochrome P450 2C9 (CYP2C9) oxidizes the N4-amino group to form 4-(hydroxyamino)benzenesulfonamide (4-HAB) .

-

Chemical Fate: 4-HAB is an unstable electrophile. It undergoes auto-oxidation (spontaneous or enzyme-catalyzed) to form 4-nitrosobenzenesulfonamide (SMX-NO) .

-

Reactivity: SMX-NO is the ultimate hapten. It covalently binds to cysteine residues on intracellular proteins (e.g., glutathione S-transferase, heat shock proteins) and serum albumin, forming immunogenic complexes.

Visualization: The Metabolic Fork

Figure 1: The metabolic divergence of sulfamethoxazole. The shift from NAT2-mediated detoxification to CYP2C9-mediated activation is the primary determinant of hypersensitivity risk.

Mechanisms of Immunotoxicity

The transition from chemical exposure to immune reaction involves three distinct stages: Haptenization, Oxidative Stress, and T-Cell Priming.

A. The Hapten Hypothesis

SMX-NO acts as a hapten. It preferentially targets cysteine thiol groups , forming sulfinamide adducts. Unlike typical haptens that bind lysines, the reversibility of the sulfinamide bond allows the hapten to be "passed" between proteins, potentially facilitating antigen presentation.

-

Key Target: Human Serum Albumin (HSA) Cys34 is a major carrier, transporting the reactive metabolite from the liver to the skin and immune organs.

B. The "Danger Signal" (Oxidative Stress)

The redox cycling between 4-HAB and SMX-NO generates Reactive Oxygen Species (ROS).

-

Glutathione Depletion: 4-HAB consumes intracellular glutathione (GSH), the cell's primary antioxidant.

-

ROS Generation: As GSH is depleted, ROS levels spike, causing direct cytotoxicity and releasing "danger signals" (DAMPs) that upregulate co-stimulatory molecules (CD40, CD86) on dendritic cells.

-

HIV Context: HIV patients have systemic glutathione deficiency, explaining their 10-50x higher risk of sulfonamide hypersensitivity.

C. T-Cell Activation

Drug-modified proteins are processed by Antigen Presenting Cells (APCs) and presented on MHC molecules.

-

MHC Class I: Presentation to CD8+ cytotoxic T cells leads to keratinocyte apoptosis (SJS/TEN).

-

MHC Class II: Presentation to CD4+ T cells drives cytokine release and maculopapular exanthema.

Experimental Framework & Protocols

Protocol A: Chemical Synthesis of 4-HAB (Reference Standard)

To study the reactive metabolite, you must synthesize it, as it is commercially unstable. The standard method involves the controlled reduction of the nitro-analogue.

Reagents:

-

4-Nitro-sulfamethoxazole (Intermediate)

-

Ammonium chloride (NH4Cl)

-

Zinc dust (Zn)

-

Solvent: Ethanol/Water (1:1)

Methodology:

-

Dissolve 4-nitro-sulfamethoxazole (1.0 eq) in 50% ethanol/water.

-

Add Ammonium Chloride (2.0 eq) and cool to 0°C.

-

Add Zinc dust (3.0 eq) portion-wise over 30 minutes, maintaining temperature <5°C to prevent over-reduction to the amine.

-

Stir for 1-2 hours. Monitor via TLC (Reaction is complete when nitro spot disappears).

-

Filter off zinc residues.

-

Extract with ethyl acetate, wash with cold water, and dry over MgSO4.

-

Critical Step: Recrystallize immediately from benzene/petroleum ether. 4-HAB is unstable and oxidizes to the nitroso form in air; store at -80°C under argon.

Protocol B: Lymphocyte Toxicity Assay (LTA)

This assay measures the susceptibility of a patient's lymphocytes to the toxic effects of the hydroxylamine metabolite, serving as a phenotypic marker for hypersensitivity risk.

Workflow:

-

Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using a Ficoll-Paque gradient.

-

Incubation: Plate PBMCs (1x10^6 cells/mL) in RPMI 1640.

-

Challenge: Treat cells with graded concentrations of synthesized 4-HAB (10 µM – 500 µM).

-

Control: Incubate parallel wells with parent SMX (negative control) and SMX-NO (positive control).

-

-

Metabolic Modulation: To prove mechanism, add exogenous Glutathione (1 mM) to one set of wells (should rescue toxicity) and Buthionine Sulfoximine (BSO, GSH synthesis inhibitor) to another (should exacerbate toxicity).

-

Readout: After 16 hours, assess viability using Trypan Blue exclusion or MTT assay.

-

Interpretation: >30% toxicity at physiological concentrations indicates a "susceptible" phenotype.

-

Protocol C: Detection of Protein Adducts (ELISA)

Validating the formation of SMX-NO adducts confirms the presence of the reactive species.

-

Coating: Coat ELISA plates with Human Serum Albumin (HSA) incubated with 4-HAB (allows in situ formation of SMX-NO-HSA adducts).

-

Blocking: Block with 1% casein in PBS.

-

Primary Antibody: Add rabbit anti-sulfamethoxazole IgG (specific to the N4-sulfonamide moiety).

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Detection: TMB substrate. Absorbance at 450nm correlates with the degree of haptenization.

Visualizing the Immune Cascade

Figure 2: The convergence of hapten formation and danger signaling (ROS) triggers the T-cell mediated immune response characteristic of sulfonamide hypersensitivity.

References

-

Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans. Clinical Pharmacology & Therapeutics, 51(5), 522-526. Link

-

Naisbitt, D. J., et al. (1996). Synthesis and reactions of nitroso-sulfamethoxazole with biological nucleophiles: Implications for immune-mediated toxicity. Molecular Pharmacology, 49(6), 1016-1022. Link

-

Schnyder, B., & Pichler, W. J. (2009). Mechanisms of drug-induced allergy. Mayo Clinic Proceedings, 84(3), 268-272. Link

-

Uetrecht, J. P. (1999). New concepts in immunology relevant to idiosyncratic drug reactions: The "danger hypothesis" and innate immune system. Chemical Research in Toxicology, 12(5), 387-395. Link

-

Elzagallaai, A. A., et al. (2010). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology, 50(6), 614-625. Link

Technical Guide: Toxicity Profile of 4-(Hydroxyamino)benzenesulfonamide in Human Cells

Executive Summary

4-(Hydroxyamino)benzenesulfonamide (SMX-HA) is the primary reactive metabolite of sulfamethoxazole (SMX), formed via hepatic CYP2C9 oxidation. It is the central mediator of idiosyncratic adverse drug reactions (IADRs), including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). Unlike the parent drug, SMX-HA is chemically unstable and cytotoxic. Its toxicity profile is defined by two distinct but converging pathways: direct cellular stress (oxidative damage and glutathione depletion) and immune dysregulation (haptenization of proteins and T-cell activation).

This guide provides a technical deep-dive into the molecular behavior of SMX-HA, offering validated experimental protocols for assessing its toxicity in human cells.

Chemical Identity & Metabolic Origins

SMX-HA is not a stable shelf reagent; it is a transient intermediate. Understanding its redox behavior is critical for experimental design.

-

Bioactivation: SMX is N4-hydroxylated by CYP2C9 in the liver to form SMX-HA.[2]

-

Auto-oxidation: SMX-HA spontaneously oxidizes to 4-nitrosobenzenesulfonamide (SMX-NO) under physiological conditions.

-

The "Futile Cycle": SMX-NO can be reduced back to SMX-HA by cellular reducing agents (NADPH, ascorbate). This cycling generates Reactive Oxygen Species (ROS).[6]

Metabolic Pathway Diagram[5]

Figure 1: The bioactivation pathway of Sulfamethoxazole.[2][3][5][7] The toxicity is driven by the equilibrium between the hydroxylamine (SMX-HA) and the nitroso (SMX-NO) species.

Molecular Mechanisms of Toxicity[8]

The toxicity of SMX-HA in human cells is biphasic.

A. Oxidative Stress & Glutathione (GSH) Depletion

SMX-HA is an electrophile precursor. Upon oxidation to SMX-NO, it reacts rapidly with cellular thiols.

-

GSH Consumption: Glutathione reduces SMX-NO back to SMX-HA or forms a semimercaptal conjugate.[5] This depletes the cell's antioxidant reserve.[8]

-

ROS Generation: The cycling between SMX-HA and SMX-NO generates superoxide anions, leading to lipid peroxidation and mitochondrial dysfunction.

-

Outcome: Necrosis or Apoptosis (depending on ATP levels).

B. Covalent Binding (Haptenization)

If GSH is depleted, SMX-NO binds covalently to cysteine residues on intracellular and cell-surface proteins.

-

Target: Cytosolic proteins, membrane receptors.

-

Immunogenicity: These "haptenated" proteins are processed by Antigen Presenting Cells (APCs) and presented to T-cells, triggering a delayed-type hypersensitivity reaction.

C. Differential Cell Sensitivity

-

CD8+ T-Cells: Highly susceptible to SMX-HA induced apoptosis due to lower basal GSH levels compared to CD4+ cells.

-

Keratinocytes: The primary target in SJS/TEN. They do not die immediately but upregulate "danger signals" (e.g., HSP70) that recruit immune cells.

Data Summary: Toxicity Metrics

The following table summarizes typical IC50 and toxicity thresholds reported in human Peripheral Blood Mononuclear Cells (PBMCs).

| Parameter | Value / Range | Context |

| SMX-HA IC50 (24h) | 50 - 100 µM | Human PBMCs (Viability loss) |

| SMX-NO IC50 (2h) | ~20 - 40 µM | High reactivity causes rapid toxicity |

| GSH Depletion | >50% reduction | Occurs within 1-2 hours of 100 µM exposure |

| Apoptosis (Annexin V) | 25 - 60% | CD8+ T-cells at 100 µM SMX-HA |

| Covalent Binding | Dose-dependent | Detected via anti-sulfonamide antibodies |

Experimental Protocols

Safety Warning: SMX-HA and SMX-NO are potent sensitizers.[3] Handle in a fume hood with double nitrile gloves.

Protocol A: Synthesis of SMX-HA (Fresh Preparation)

Note: SMX-HA is commercially rare due to instability; in situ synthesis or fresh reduction is preferred.

-

Precursor: Dissolve 4-nitrobenzenesulfonamide (SMX-NO2) in dry Tetrahydrofuran (THF).

-

Catalyst: Add 5% Platinum on Carbon (Pt/C).

-

Reduction: Bubble Hydrogen gas (H2) through the solution at room temperature for 1-2 hours. Monitor via TLC until the nitro peak disappears.

-

Purification: Filter off catalyst under nitrogen atmosphere (to prevent immediate re-oxidation). Evaporate solvent.

-

Storage: Use immediately or store at -80°C under Argon. Do not store in solution.

Protocol B: In Vitro Cytotoxicity Assay (PBMC Model)

This protocol validates toxicity and the protective role of Glutathione.

Materials:

-

Human PBMCs (isolated via Ficoll-Paque).

-

RPMI-1640 medium (10% FBS).

-

SMX-HA (freshly prepared stock in DMSO).

-

N-Acetylcysteine (NAC) or GSH (Rescue agent).

-

MTT Reagent or CellTiter-Glo.

Step-by-Step Workflow:

-

Seeding: Plate PBMCs at

cells/mL in 96-well plates. -

Pre-incubation (Optional): To prove oxidative mechanism, pre-treat one group with 1 mM NAC for 1 hour.

-

Treatment: Add SMX-HA at graded concentrations (0, 10, 25, 50, 100, 200 µM).

-

Control: Vehicle (DMSO < 0.1%).

-

Parent Control: SMX (Parent drug) at 200 µM (Should show NO toxicity).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Read Absorbance at 570 nm.

-

Validation: The NAC-treated group must show significantly higher viability than the SMX-HA only group.

Protocol C: Detection of Covalent Binding (Immunoblotting)

To confirm the formation of SMX-protein adducts.

-

Exposure: Treat cells with 100 µM SMX-HA for 6 hours.

-

Lysis: Wash cells 3x with PBS to remove unbound drug. Lyse in RIPA buffer.

-

Western Blot: Run lysate on SDS-PAGE. Transfer to nitrocellulose.

-

Primary Antibody: Use a rabbit anti-sulfamethoxazole antibody (custom or commercial).

-

Note: The antibody recognizes the sulfonamide moiety bound to the protein.

-

-

Result: A "smear" of bands indicates non-specific covalent binding to multiple cytosolic proteins.

Experimental Workflow Diagram

Figure 2: Experimental workflow for assessing SMX-HA toxicity. The inclusion of a Rescue Group (Group C) is essential for validating the oxidative mechanism.

Clinical Relevance & Interpretation

When interpreting data derived from these protocols, researchers must bridge the gap between in vitro cytotoxicity and in vivo hypersensitivity.

-

The "Danger" Signal: In a clinical setting (SJS/TEN), the massive apoptosis of keratinocytes is not just caused by the drug's direct toxicity. The drug (SMX-HA) stresses the cells, causing them to release cytokines and present neo-antigens. This recruits Cytotoxic T-Lymphocytes (CTLs) which then execute the massive tissue destruction.[3]

-

Thresholds: In vitro, 50 µM SMX-HA causes cell death. In vivo, such concentrations are rarely achieved systemically but may occur locally in the liver or skin due to enzyme compartmentalization.

References

-

Naisbitt, D. J., et al. (1999). "Hypersensitivity to sulfonamides: in vitro and in vivo investigations." British Journal of Pharmacology.[4] Link

-

Cribb, A. E., & Spielberg, S. P. (1992). "Sulfamethoxazole is metabolized to the hydroxylamine in humans."[9] Clinical Pharmacology & Therapeutics. Link

-

Hess, D. A., et al. (1999). "Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole."[2] FASEB Journal. Link

-

Burkhart, C., et al. (2001). "Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells." British Journal of Pharmacology.[4] Link

-

Vyas, P. M., et al. (2006). "Sulfamethoxazole-induced oxidative stress in human keratinocytes." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antigenicity and immunogenicity of sulphamethoxazole: demonstration of metabolism-dependent haptenation and T-cell proliferation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Redox Activity and Auto-oxidation of 4-(Hydroxyamino)benzenesulfonamide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxyamino)benzenesulfonamide is a critical metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its significance in pharmaceutical science and toxicology stems not from its therapeutic activity, but from its profound redox instability. This guide provides a detailed exploration of the redox chemistry and auto-oxidation of 4-(hydroxyamino)benzenesulfonamide. We will dissect the mechanisms of its conversion into highly reactive intermediates, the subsequent generation of reactive oxygen species (ROS), and the toxicological consequences, including its central role in idiosyncratic drug hypersensitivity reactions. This document synthesizes mechanistic insights with field-proven experimental protocols, offering a comprehensive resource for professionals engaged in drug metabolism, toxicology, and safety assessment.

Introduction: The Dichotomy of a Metabolite

Sulfonamide antibiotics, derivatives of 4-aminobenzenesulfonamide, are mainstays in antibacterial therapy, functioning by inhibiting microbial folic acid synthesis.[1][2] However, their clinical use is frequently complicated by adverse drug reactions, ranging from mild rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][3][4] A significant body of evidence points to the metabolic bioactivation of the parent drug as a key initiating event.

The cytochrome P450 system, primarily CYP2C9, metabolizes sulfamethoxazole to its hydroxylamine derivative, 4-(hydroxyamino)benzenesulfonamide.[2] This metabolite is not a benign excretory product; it is a chemically unstable and redox-active molecule. Its propensity to undergo auto-oxidation initiates a cascade of events, including the formation of the highly reactive nitroso-sulfamethoxazole (SMX-NO) and the generation of damaging reactive oxygen species (ROS).[2][5] It is this bioactivation pathway that is widely implicated in the pathogenesis of sulfonamide hypersensitivity.[2][6] Understanding the core redox chemistry of 4-(hydroxyamino)benzenesulfonamide is therefore paramount for predicting, and potentially mitigating, these severe adverse reactions.

The Core Redox Chemistry and Auto-oxidation Cascade

The reactivity of 4-(hydroxyamino)benzenesulfonamide is centered on the N-hydroxyamino moiety. This functional group is susceptible to oxidation, a process that can occur spontaneously in the presence of molecular oxygen (auto-oxidation).

The auto-oxidation process is a multi-step radical chain reaction:

-

Initiation : The process begins with a one-electron oxidation of the hydroxylamine, forming a resonance-stabilized nitroxide radical. This initial step can be facilitated by trace metals or other cellular oxidants.

-

Propagation : The nitroxide radical can react with molecular oxygen to form a peroxyl radical. Concurrently, the auto-oxidation process generates reactive oxygen species. Molecular oxygen is reduced, leading to the formation of the superoxide anion radical (O₂•⁻).

-

Formation of the Nitroso Metabolite : The nitroxide radical is further oxidized to the highly electrophilic nitroso species, nitrosobenzenesulfonamide. This species is a key culprit in the subsequent toxicological effects.

-

ROS Generation : The superoxide anion produced can undergo dismutation, either spontaneously or catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[7] H₂O₂ itself can be further reduced, for instance via the Fenton reaction in the presence of ferrous ions, to generate the highly damaging hydroxyl radical (•OH).[7]

This cascade transforms a relatively stable parent drug into a cocktail of highly reactive electrophiles and oxidants, setting the stage for cellular damage.

Caption: Auto-oxidation pathway of 4-(hydroxyamino)benzenesulfonamide.

Toxicological Consequences: From Haptenization to Oxidative Stress

The chemical reactivity of the auto-oxidation products directly translates into cellular and immunological toxicity.

Covalent Binding and Haptenization

The electrophilic nitroso metabolite (SMX-NO) is highly reactive towards nucleophilic residues on cellular proteins, particularly the thiol groups of cysteine.[2] This covalent binding, or haptenization, modifies endogenous proteins, marking them as "foreign" to the immune system. These modified proteins can be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating a drug-specific immune response that manifests as a hypersensitivity reaction.[2][6] This mechanism forms the basis of the "hapten hypothesis" for many idiosyncratic drug reactions.

Caption: Mechanism of hapten formation and immune response initiation.

Oxidative Stress and Depletion of Cellular Defenses

The concurrent generation of ROS (superoxide, hydrogen peroxide, hydroxyl radicals) imposes a significant oxidative burden on the cell.[5][8][9] These species can directly damage cellular components, including lipids (lipid peroxidation), proteins (oxidation), and DNA (strand breaks).[10]

To counteract this, cells rely on antioxidant defense systems, with glutathione (GSH) being the most abundant intracellular non-protein thiol.[11][12] GSH can directly scavenge ROS and also serves as a substrate for glutathione S-transferases (GSTs) to detoxify electrophilic compounds.[13] The reactive nitroso metabolite readily reacts with GSH, forming a conjugate and depleting the cellular pool of this critical antioxidant.[14] This depletion exacerbates the oxidative stress induced by ROS, creating a vicious cycle that can overwhelm cellular defenses and lead to cytotoxicity.

Experimental Methodologies: A Practical Guide

Investigating the redox activity of 4-(hydroxyamino)benzenesulfonamide requires a multi-faceted approach. Below are validated, step-by-step protocols for key experiments.

Caption: General experimental workflow for studying redox instability.

Protocol 1: Stability Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the rate of disappearance of 4-(hydroxyamino)benzenesulfonamide and the appearance of its primary oxidation product (the nitroso derivative) under physiological conditions.

Causality: HPLC provides robust separation and quantification of analytes in a mixture.[15][16] By monitoring the peak areas over time, we can determine the kinetics of the auto-oxidation reaction. A stability-indicating method ensures that the parent compound is resolved from all degradation products.[17]

Methodology:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of 4-(hydroxyamino)benzenesulfonamide in HPLC-grade methanol or DMSO. Rationale: Organic solvent is used for initial dissolution due to the compound's limited aqueous stability.

-

Prepare the reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C.

-

-

Reaction Initiation:

-

Initiate the reaction by diluting the stock solution into the pre-warmed PBS to a final concentration of 100 µM. Vortex gently. This is Time 0 (T=0).

-

Immediately inject a 20 µL aliquot onto the HPLC system for the T=0 reading.

-

-

Time-Course Sampling:

-

Incubate the reaction mixture at 37°C in an open-air vial to ensure sufficient oxygen supply.

-

At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot and inject it directly onto the HPLC.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. Rationale: A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis or Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound (approx. 250-260 nm) and the expected product.

-

-

Data Analysis:

-

Integrate the peak area for 4-(hydroxyamino)benzenesulfonamide at each time point.

-

Plot the natural log of the remaining percentage of the parent compound versus time. The slope of this line will give the first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

-

Protocol 2: Intracellular ROS Detection using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

Objective: To measure the generation of intracellular ROS in a cell-based model upon exposure to 4-(hydroxyamino)benzenesulfonamide.

Causality: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS (primarily H₂O₂ and hydroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7] The fluorescence intensity is directly proportional to the amount of ROS produced.

Methodology:

-

Cell Culture:

-

Plate a relevant cell line (e.g., human keratinocytes or hepatocytes) in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

-

-

Probe Loading:

-

Wash cells twice with warm PBS.

-

Load the cells by incubating with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

-

Treatment:

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh media containing various concentrations of 4-(hydroxyamino)benzenesulfonamide (e.g., 0, 10, 50, 100 µM). Include a positive control (e.g., 100 µM H₂O₂).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure fluorescence kinetically over 1-2 hours at 37°C, with excitation at ~485 nm and emission at ~530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the vehicle control wells.

-

Plot the change in fluorescence intensity over time for each concentration. Calculate the rate of ROS production (slope of the linear phase) or compare endpoint fluorescence values.

-

Summary of Quantitative Data

The following table represents typical data that would be generated from the experiments described above, illustrating the relationship between the compound's instability and its cellular effects.

| Parameter | Condition / Concentration | Result | Interpretation |

| Degradation Half-life (t₁/₂) | 100 µM in PBS, pH 7.4, 37°C | ~25 minutes | Demonstrates high intrinsic chemical instability under physiological conditions. |

| Intracellular ROS Production | 50 µM on Keratinocytes (at 1 hr) | 3.5-fold increase vs. control | Confirms that auto-oxidation leads to significant cellular oxidative stress. |

| Intracellular GSH Levels | 50 µM on Keratinocytes (at 2 hr) | 60% decrease vs. control | Shows depletion of primary antioxidant defenses due to conjugation with reactive metabolites. |

Conclusion and Future Perspectives

4-(Hydroxyamino)benzenesulfonamide stands as a classic example of metabolic bioactivation leading to toxicity. Its inherent redox instability drives an auto-oxidation cascade that produces a dual threat: a highly electrophilic nitroso metabolite capable of haptenizing proteins and a flux of damaging reactive oxygen species. This combination of direct immune stimulation and indirect oxidative damage provides a compelling mechanistic basis for sulfonamide-induced hypersensitivity.

For professionals in drug development, the study of such metabolites is crucial. Understanding these pathways allows for the development of more predictive in vitro screening assays to identify potentially problematic drug candidates early in the discovery pipeline. Furthermore, this knowledge can inform strategies to mitigate toxicity, such as co-administration of antioxidants or the design of next-generation sulfonamides with reduced potential for metabolic bioactivation. The principles outlined in this guide are not only applicable to sulfonamides but serve as a foundational model for investigating the redox-driven toxicity of a wide range of pharmaceuticals.

References

- Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC. (n.d.). National Center for Biotechnology Information.

- Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014, January 23). PubMed.

- Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014, January 23). Journal of Medicinal Chemistry - ACS Figshare.

- Sulfa Allergy. (2024, October 16). DynaMed.

- Reactive oxygen species regulate properties of transformation in UROtsa cells exposed to monomethylarsonous acid by modulating MAPK signaling. (n.d.). National Institutes of Health.

- Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes. (2005, July 15). PubMed.

- Depletion of glutathione induces 4-hydroxynonenal protein adducts and hydroxyurea teratogenicity in the organogenesis stage mouse embryo. (2006, November 15). PubMed.

- Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022, July 21). Dove Press.

- Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022, July 21). National Center for Biotechnology Information.

- Sulfonamide Hypersensitivity: Fact and Fiction. (2019, September 1). University of Texas Southwestern Medical Center.

- N-Hydroxybenzenesulfonamide. (n.d.). Enamine.

- Sulfonamide Hypersensitivity: Fact and Fiction. (2019, September 15). PubMed.

- Reduction of N-hydroxy-sulfonamides. N-Hydroxy-benzenesulfonamide to... (n.d.). ResearchGate.

- Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. (2020, December 15). PubMed.

- (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). ResearchGate.

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.

- Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2019, October 19). MDPI.

- Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022, August 17). MDPI.

- The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry. (2025, September 15). Instem.

- Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024, September 17). Journal for ReAttach Therapy and Developmental Diversities.

- Pharmaceutical preparations of glutathione and methods of administration thereof. (n.d.). Google Patents.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.

- Auto-oxidation mechanism. (n.d.). ResearchGate.

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

- Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group—Its Selective Cytotoxicity Toward Cells with Enhanced Glutathione Production. (2025, April 26). MDPI.

- Targeting Reactive Oxygen Species for Diagnosis of Various Diseases. (2024, December 15). MDPI.

- Biochemical and structural explorations of α-hydroxyacid oxidases reveal a four-electron oxidative decarboxylation reaction - PMC. (2019, July 30). National Center for Biotechnology Information.

Sources

- 1. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dynamed.com [dynamed.com]

- 7. mdpi.com [mdpi.com]

- 8. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species regulate properties of transformation in UROtsa cells exposed to monomethylarsonous acid by modulating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6350467B1 - Pharmaceutical preparations of glutathione and methods of administration thereof - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Depletion of glutathione induces 4-hydroxynonenal protein adducts and hydroxyurea teratogenicity in the organogenesis stage mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tis.wu.ac.th [tis.wu.ac.th]

- 17. jrtdd.com [jrtdd.com]

4-(hydroxyamino)benzenesulfonamide CAS number and physiochemical data

[1]

CAS Number: 877-67-8 Synonyms: N4-Hydroxysulfanilamide, p-Hydroxylaminobenzenesulfonamide, Sulfanilamide Hydroxylamine Molecular Formula: C₆H₈N₂O₃S Molecular Weight: 188.20 g/mol

Executive Summary

4-(Hydroxyamino)benzenesulfonamide (CAS 877-67-8) is the N-hydroxylated metabolite of the antibiotic sulfanilamide. While pharmacologically inactive as an antimicrobial, it is of critical importance in toxicological research. This compound represents the "proximate toxin" in the metabolic pathway of sulfonamide drugs, mediating idiosyncratic hypersensitivity reactions (e.g., Stevens-Johnson Syndrome, toxic epidermal necrolysis) through further oxidation to reactive nitroso species.

This guide details the physiochemical profile, synthesis, and biological mechanism of 4-(hydroxyamino)benzenesulfonamide, providing researchers with the protocols necessary to study sulfonamide-induced cytotoxicity and haptenation.

Physiochemical Profile & Identity

The compound is an unstable aryl hydroxylamine. Unlike its parent amine (sulfanilamide), it is prone to auto-oxidation in aerobic conditions, necessitating careful handling under inert atmospheres.

Table 1: Physiochemical Specifications

| Property | Data | Notes |

| CAS Number | 877-67-8 | Distinct from N-hydroxybenzenesulfonamide (Piloty's acid, CAS 599-71-3). |

| IUPAC Name | 4-(Hydroxyamino)benzenesulfonamide | Nitrogen of the hydroxylamine is attached to the benzene ring (N4 position).[1] |

| SMILES | NS(=O)(=O)C1=CC=C(NO)C=C1 | |

| Appearance | White to pale yellow solid | Rapidly darkens upon exposure to air due to nitroso formation. |

| Solubility | Soluble in DMSO, Ethanol, Methanol | Limited stability in aqueous solution at neutral pH. |

| Stability | Labile (t½ ~ mins to hours in buffer) | Oxidizes to 4-nitrosobenzenesulfonamide (green/blue color). |

| pKa | ~5.8 - 6.0 (Hydroxylamine group) | Protonation occurs on the nitrogen; acidic protons on sulfonamide remain. |

Critical Distinction: Do not confuse with 4-amino-N-hydroxybenzenesulfonamide (Sulfonhydroxamic acid, CAS 21307-20-0), where the hydroxyl group is attached to the sulfonamide nitrogen.

Biological Mechanism & Toxicity Pathway

The toxicity of sulfonamides is not intrinsic to the parent drug but arises from bioactivation. The N4-amino group is metabolized by Cytochrome P450 enzymes (specifically CYP2C9) to the hydroxylamine. This metabolite is a "pro-hapten" that auto-oxidizes to the electrophilic nitroso species, which covalently binds to intracellular proteins (haptenation), triggering immune recognition.

Diagram 1: Metabolic Activation & Haptenation Pathway

Caption: The bioactivation pathway of sulfanilamide.[2][3][4][5][6][7] The hydroxylamine intermediate (CAS 877-67-8) acts as the gatekeeper to toxicity, capable of either re-reduction to the parent drug or oxidation to the toxic nitroso species.

Synthesis Protocol

Due to its commercial scarcity and instability, 4-(hydroxyamino)benzenesulfonamide is best synthesized fresh in the laboratory via the controlled reduction of 4-nitrobenzenesulfonamide.

Reagents Required[5][7][9]

-

Precursor: 4-Nitrobenzenesulfonamide (CAS 6325-93-5)

-

Reductant: Zinc dust (activated)

-

Buffer: Ammonium chloride (NH₄Cl)

-

Solvent: Ethanol/Water (1:1)[4]

Step-by-Step Methodology

-

Activation: Activate Zinc dust by washing with dilute HCl, followed by water and ethanol. Dry under vacuum.

-

Dissolution: Dissolve 1.0 g (4.95 mmol) of 4-nitrobenzenesulfonamide in 25 mL of 50% aqueous ethanol.

-

Buffering: Add 0.5 g of Ammonium Chloride to the solution to maintain neutral pH (preventing rearrangement to aminophenols).

-

Reduction: Add 1.0 g of activated Zinc dust in small portions over 15 minutes while stirring vigorously at 0–5°C (ice bath).

-

Note: Temperature control is critical. Exceeding 10°C favors over-reduction to the amine (sulfanilamide).

-

-

Monitoring: Monitor reaction by TLC (Silica; EtOAc:Hexane 1:1). The hydroxylamine spot will appear between the starting nitro (high Rf) and amine (low Rf). It will stain black instantly with Tollen’s reagent (silver mirror).

-

Filtration: Filter off the zinc oxide/residue promptly under argon.

-

Isolation: Concentrate the filtrate under reduced pressure at <30°C. Recrystallize immediately from minimal warm water/ethanol.

-

Storage: Store at -80°C under nitrogen. Use within 24 hours for biological assays.

Diagram 2: Synthesis Workflow

Caption: Controlled reduction of the nitro precursor. Ammonium chloride buffers the reaction to prevent acid-catalyzed rearrangement.

Analytical Characterization

Validating the identity of the synthesized metabolite requires specific analytical techniques due to its transient nature.

HPLC-UV Detection

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Isocratic 10% Acetonitrile / 90% Ammonium Formate Buffer (20 mM, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm and 280 nm.

-

Retention Time: The hydroxylamine elutes before the parent sulfanilamide due to increased polarity from the N-OH group.

-

Order of Elution: Hydroxylamine < Sulfanilamide < Nitroso < Nitro.

-

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Precursor Ion: [M-H]⁻ = 187.0 m/z.

-

Fragmentation: Look for loss of oxygen (16 Da) or the sulfonamide group (SO₂NH₂).

Handling & Safety

-

Oxidation Hazard: Solutions of 4-(hydroxyamino)benzenesulfonamide will turn green (nitroso formation) if left in open air. Always degas buffers with Nitrogen or Helium before use.

-

Toxicity: This compound is a direct-acting mutagen and sensitizer. Handle in a fume hood with double nitrile gloves.

-

In Vitro Use: For cytotoxicity assays, prepare stock solutions in DMSO immediately prior to dosing. Do not store DMSO stocks for >1 hour at room temperature.

References

-

Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans. Clinical Pharmacology & Therapeutics, 51(5), 522-526. Link

-

Cribb, A. E., et al. (1991). Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity. Drug Metabolism and Disposition, 19(5), 900-906. Link

-

Naisbitt, D. J., et al. (1996). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Chemical Research in Toxicology, 9(4), 680-686. Link

-

National Center for Advancing Translational Sciences (NCATS). (2025). 4-Hydroxylaminobenzenesulfonamide (CAS 877-67-8).[1][8] Inxight Drugs. Link

-

Vyas, P. M., et al. (2006). Sulfonamide-induced oxidative stress in cystic fibrosis cells. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1166-1174. Link

Sources

- 1. chembk.com [chembk.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. rsc.org [rsc.org]

- 6. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate | C26H34O3 | CID 109058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MeSH Browser [meshb.nlm.nih.gov]

Topic: The Immunopathological Nexus: Unraveling the Role of 4-(hydroxyamino)benzenesulfonamide in Stevens-Johnson Syndrome

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stevens-Johnson syndrome (SJS) and its more severe variant, toxic epidermal necrolysis (TEN), represent a spectrum of life-threatening, T-cell mediated severe cutaneous adverse reactions (SCARs) predominantly triggered by medications.[1][2] Among the high-risk drugs, the sulfonamide antibiotic sulfamethoxazole (SMX) is a well-documented causative agent.[3] The immunopathogenesis of SMX-induced SJS is not a reaction to the parent drug itself, but rather to its reactive metabolites. This technical guide delves into the core mechanisms underpinning this severe hypersensitivity, focusing on the pivotal role of 4-(hydroxyamino)benzenesulfonamide (sulfamethoxazole hydroxylamine, SMX-HA) and its subsequent oxidation product, nitroso-sulfamethoxazole (SMX-NO). We will explore the metabolic bioactivation of SMX, the genetic predisposition conferred by specific Human Leukocyte Antigen (HLA) alleles, the mechanisms of T-cell activation, and the experimental models and protocols essential for investigating this complex drug-host interaction.

The Metabolic Crucible: Bioactivation of Sulfamethoxazole

The journey from a therapeutic dose of sulfamethoxazole to a life-threatening immune response begins in the liver. The parent SMX compound is largely inert from an immunological standpoint. The critical initiating event is its metabolic conversion into chemically reactive species.

The Cytochrome P450 Gateway

The primary bioactivation step is the N4-hydroxylation of the aromatic amine group of SMX to form 4-(hydroxyamino)benzenesulfonamide (SMX-HA).[4][5] This reaction is catalyzed predominantly by the Cytochrome P450 enzyme system, specifically isoforms within the CYP2C subfamily.[4]

-

Causality: This enzymatic oxidation is a crucial "toxification" step. While part of normal drug metabolism, it transforms the stable parent drug into a less stable, more reactive intermediate. The hydroxylamine metabolite (SMX-HA) is the direct precursor to the ultimate immunogenic species.[6]

Formation of the Ultimate Hapten: Nitroso-Sulfamethoxazole (SMX-NO)

SMX-HA is itself unstable and can undergo further oxidation to form the highly electrophilic nitroso-sulfamethoxazole (SMX-NO).[6][7] SMX-NO is considered the ultimate reactive metabolite responsible for initiating the immune cascade.[6]

-

Mechanism of Action: Due to its electrophilic nature, SMX-NO can readily form covalent bonds with nucleophilic residues (e.g., sulfhydryl groups on cysteine) on endogenous proteins and peptides.[6] This process, known as haptenization, modifies self-proteins, creating novel antigenic determinants (neoantigens) that the immune system no longer recognizes as "self."[6][8]

The Balance of Power: Detoxification Pathways

The development of hypersensitivity is not solely dependent on bioactivation; it is also a failure of adequate detoxification. The body has several mechanisms to neutralize these reactive metabolites.

-

Reduction of SMX-HA: The enzyme cytochrome b5 reductase, in conjunction with cytochrome b5, can reduce SMX-HA back to the parent SMX, effectively reversing the initial activation step.[6][9]

-

Glutathione Conjugation: SMX-NO can be detoxified by antioxidants, most notably glutathione (GSH), which prevents the haptenization of cellular proteins.[6]

A deficiency or saturation of these detoxification pathways, potentially due to genetic factors, co-morbidities, or co-administered drugs, can lead to an accumulation of SMX-NO, increasing the risk of an immune-mediated reaction.[6][10]

Caption: Metabolic bioactivation and detoxification of sulfamethoxazole.

Genetic Predisposition: The HLA Connection

A critical insight into the pathogenesis of SMX-induced SJS is the strong association with specific Human Leukocyte Antigen (HLA) alleles.[11] HLA molecules are responsible for presenting antigenic peptides to T-cells.[11] The presence of certain HLA variants dramatically increases an individual's risk, indicating a genetic susceptibility to this adverse reaction.[12][13]

This genetic link is a cornerstone of the "altered peptide" model or the "hapten" model of drug hypersensitivity.[14][15] The specific three-dimensional structure of the peptide-binding groove of certain HLA molecules is uniquely suited to bind and present the SMX-NO-haptenated self-peptide, thereby initiating a high-avidity T-cell response.

| HLA Allele | Associated SCAR Phenotype | Population(s) with Strongest Association | Odds Ratio (OR) |

| HLA-B13:01 | SJS/TEN, DRESS | Southeast Asian (Taiwanese, Thai) | 5.96 |

| HLA-B15:02 | SJS/TEN | East Asian | 2.23 - 3.01 |

| HLA-B38:02 | SJS/TEN | European | 3.47 - 5.13 |

| HLA-A11:01 | SJS/TEN | Japanese | 2.10 |

| HLA-C*08:01 | SJS/TEN | East Asian, HIV co-infected | 2.63 |

| Data synthesized from multiple meta-analyses and association studies.[11][14][16][17][18] |

The Immunological Cascade: From T-Cell Activation to Keratinocyte Apoptosis

The presentation of the SMX-NO neoantigen by an antigen-presenting cell (APC) via a risk-associated HLA molecule to a T-cell is the definitive trigger for the clinical manifestations of SJS.

T-Cell Recognition and Clonal Expansion

The interaction between the T-cell receptor (TCR) on a CD8+ cytotoxic T-lymphocyte and the HLA/neoantigen complex on an APC initiates a signaling cascade.[2] This leads to the activation and massive clonal expansion of drug-specific CD8+ T-cells. These cells are the primary effectors of the widespread tissue damage seen in SJS.[19][20]

Models of Immune Receptor Interaction

Two primary models explain how the reactive metabolite interacts with the immune system:

-

The Hapten/Pro-hapten Model: As described, the reactive metabolite (pro-hapten SMX-HA, hapten SMX-NO) covalently binds to a self-peptide, which is then presented by the HLA molecule.[14][15] This is the most supported model for sulfonamides.[21]

-

The Pharmacological Interaction (p-i) Model: This model posits that the drug or its metabolite can bind non-covalently but with high affinity to either the HLA molecule or the TCR, forming a ternary complex that is sufficient to stimulate a T-cell response without covalent haptenation.[14][15]

The Cytotoxic Assault on Keratinocytes

The expanded population of drug-specific CD8+ T-cells circulates and homes to the skin and mucous membranes. Upon recognizing the SMX-NO neoantigen presented on the surface of keratinocytes, they unleash a potent cytotoxic attack, leading to apoptosis (programmed cell death) and subsequent epidermal detachment.[2][20]

Key cytotoxic mediators include:

-

Granulysin: A key mediator found in the blister fluid of SJS/TEN patients, its concentration correlates with disease severity.[20] It is secreted by cytotoxic T-cells and directly induces apoptosis in target cells.

-

Perforin/Granzyme B: Perforin creates pores in the target cell membrane, allowing Granzyme B to enter and activate the caspase cascade, leading to apoptosis.[22][23]

-

Fas-Fas Ligand (FasL) Interaction: Activated T-cells express FasL, which binds to the Fas receptor on keratinocytes, directly triggering an apoptotic signal.[23]

Caption: T-cell mediated cytotoxicity in SMX-induced SJS.

Experimental Methodologies for Investigation

Studying the relationship between SMX-HA and SJS requires specialized in-vitro and in-vivo models. These protocols are designed to confirm drug-specific immune responses and dissect the underlying mechanisms.

In-Vitro Models: Lymphocyte Transformation Test (LTT)

The LTT is a cornerstone assay for detecting drug-specific memory T-cell responses. It relies on the principle that T-cells from a sensitized individual will proliferate upon re-exposure to the specific antigen in vitro.

Self-Validating Protocol: LTT for SMX-HA Hypersensitivity

Objective: To determine if peripheral blood mononuclear cells (PBMCs) from an SMX-SJS survivor exhibit a proliferative response to SMX metabolites compared to a drug-tolerant control.

Materials:

-

PBMCs isolated via Ficoll-Paque density gradient centrifugation from:

-

Test Subject: Patient recovered from SMX-induced SJS (>6 months post-recovery).

-

Negative Control: Healthy volunteer with a documented history of tolerating a full course of SMX.

-

-

Culture Medium: RPMI-1640 supplemented with 10% autologous human serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin.

-

Antigens:

-

Sulfamethoxazole (SMX), sterile solution.

-

4-(hydroxyamino)benzenesulfonamide (SMX-HA), sterile solution (handle with care, reactive metabolite).

-

Rationale for SMX-HA: Direct testing with the metabolite bypasses the need for in-vitro metabolic activation systems and directly probes the response to the key intermediate.

-

-

Positive Control: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

-

Vehicle Control: DMSO or appropriate solvent used for drug dissolution.

-

Tritiated thymidine ([³H]-TdR) or a non-radioactive alternative (e.g., BrdU).

-

96-well round-bottom culture plates.

Methodology:

-

Cell Plating: Seed 2 x 10⁵ PBMCs per well in a 96-well plate in a final volume of 200 µL of culture medium.

-

Antigen Stimulation (perform in triplicate or quadruplicate):

-

Unstimulated Control: Add 10 µL of culture medium only.

-

Vehicle Control: Add 10 µL of the highest concentration of vehicle used.

-

SMX Stimulation: Add SMX to final concentrations of 50, 100, and 200 µg/mL.

-

SMX-HA Stimulation: Add SMX-HA to final concentrations of 5, 10, and 20 µg/mL. Causality Note: Lower concentrations are used for the reactive metabolite to avoid non-specific cytotoxicity.

-

Positive Control: Add PHA to a final concentration of 5 µg/mL.

-

-

Incubation: Incubate plates for 6 days at 37°C in a 5% CO₂ humidified incubator.

-

Proliferation Assay:

-

On day 5, add 1 µCi of [³H]-TdR to each well.

-

Incubate for an additional 18-24 hours.

-

On day 6, harvest the cells onto a glass fiber filter using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

-

-

Data Analysis:

-

Calculate the mean CPM for each condition.

-

Calculate the Stimulation Index (SI) = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).

-

Interpretation: An SI ≥ 2.0 is typically considered a positive result, indicating a drug-specific T-cell proliferative response. The test is valid if the positive control shows a high SI (>20) and the negative control subject's cells do not show a positive response to SMX or SMX-HA.

-

In-Vivo Models: Humanized Mouse Models

Standard animal models often fail to replicate human-specific SJS because of differences in both drug metabolism and the immune system (specifically, the HLA repertoire).[24] A promising approach involves using severely immunodeficient mice (e.g., NOD/scid/IL2Rγ-null or NOG mice) engrafted with human immune cells and tissues.

Experimental Workflow: Humanized SJS Mouse Model

This workflow creates a "human-oriented" model to study the direct effects of drug, human immune cells, and human skin.[19]

Caption: Workflow for a humanized mouse model of SJS/TEN.

Conclusion and Future Directions

The relationship between 4-(hydroxyamino)benzenesulfonamide and Stevens-Johnson syndrome is a paradigmatic example of an idiosyncratic adverse drug reaction driven by the interplay of drug metabolism, genetic predisposition, and specific immune activation. The bioactivation of sulfamethoxazole to its hydroxylamine and nitroso metabolites is the chemical trigger, but the reaction is only fired in individuals carrying specific HLA risk alleles that can effectively present these modified self-antigens to cytotoxic T-lymphocytes. The resulting cascade leads to devastating and widespread keratinocyte death.

For drug development professionals, this understanding underscores the critical need for pre-clinical screening strategies that can identify potential metabolic liabilities and immunogenic potential early in the pipeline. Future research should focus on:

-

Developing robust in-vitro predictive models: Creating "organ-on-a-chip" systems that incorporate both metabolic (e.g., liver cells) and immune components (e.g., PBMCs from individuals with various HLA types) could offer a more comprehensive screening platform.[25][26]

-

Refining HLA association studies: Identifying the precise peptide-binding motifs within risk-associated HLA alleles that accommodate sulfonamide metabolites can aid in in-silico prediction of risk for novel compounds.

-

Exploring T-cell receptor specificity: Understanding the TCR repertoire that recognizes the SMX-NO-peptide/HLA complex can provide deeper insights into the specificity of the immune response and potential therapeutic targets.

By continuing to unravel this complex immunopathological nexus, the scientific community can move closer to designing safer medications and preventing these catastrophic adverse reactions.

References

- Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022). Journal of Asthma and Allergy.

- Genome-Wide Association Study in Immunocompetent Patients with Delayed Hypersensitivity to Sulfonamide Antimicrobials. (2016). PLOS ONE.

- Pharmacogenetics of Sulfonamide Hypersensitivity in Humans and Dogs. (2017). University of Wisconsin–Madison.

-

Stevens-Johnson syndrome/toxic epidermal necrolysis mouse model generated by using PBMCs and the skin of patients. (2012). Journal of Allergy and Clinical Immunology. [Link]

-

Human Leukocyte Antigens and Sulfamethoxazole/Cotrimoxazole–Induced Severe Cutaneous Adverse Reactions: A Systematic Review and Meta-Analysis. (2024). Clinical Pharmacology & Therapeutics. [Link]

-

Sulfa Allergy. (2024). DynaMed. [Link]

-

Animal models of toxic epidermal necrolysis. (2011). The Journal of Dermatology. [Link]

-

Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022). Journal of Asthma and Allergy. [Link]

-

Stevens-Johnson syndrome (SJS) - toxic epidermal necrolysis (TEN) overlap due to cotrimoxazole in a patient with acquired immune deficiency syndrome (AIDS): a case report. (2024). International Journal of Research and Review. [Link]

-

Summary annotation for HLA-B13:01, HLA-B15:02, HLA-B*38:02; sulfamethoxazole / trimethoprim; Epidermal Necrolysis, Toxic and Stevens-Johnson Syndrome (level 2A Toxicity). ClinPGx. [Link]

-

Summary annotation for HLA-C06:02, HLA-C07:27, HLA-C*08:01; sulfamethoxazole / trimethoprim; Epidermal Necrolysis, Toxic and Stevens-Johnson Syndrome (level 2B Toxicity). ClinPGx. [Link]

-

Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (2011). British Journal of Clinical Pharmacology. [Link]

-

N4-hydroxylation of sulfamethoxazole by cytochrome P450 of the cytochrome P4502C subfamily and reduction of sulfamethoxazole hydroxylamine in human and rat hepatic microsomes. (1995). Drug Metabolism and Disposition. [Link]

-

Update on Stevens–Johnson Syndrome and Toxic Epidermal Necrolysis: Diagnosis and Management. (2021). Journal of Clinical Medicine. [Link]

-

Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (2011). WashU Medicine Research Profiles. [Link]

-

Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (2011). British Journal of Clinical Pharmacology. [Link]

-

Sulfamethoxazole is metabolized to the hydroxylamine in humans. (1992). Clinical Pharmacology & Therapeutics. [Link]

-

Can Bactrim (sulfamethoxazole/trimethoprim) cause Stevens-Johnson syndrome?. (2025). Medscape. [Link]

-

Covalent Binding of Sulfamethoxazole Reactive Metabolites to Human and Rat Liver Subcellular Fractions Assessed by Immunochemical Detection. (2000). Chemical Research in Toxicology. [Link]

-

Stimulation of human T cells with sulfonamides and sulfonamide metabolites. (2010). Journal of Allergy and Clinical Immunology. [Link]

-

Stevens–Johnson syndrome. (2024). Wikipedia. [Link]

-

Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). (2023). MSD Manual Professional Edition. [Link]

-

Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022). Walsh Medical Media. [Link]

-

A Compilation of Drug Etiologies of Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis. (2021). Cureus. [Link]

-

Stevens-Johnson Syndrome: Practice Essentials, Background, Pathophysiology. (2024). Medscape. [Link]

-

T Cell–Mediated Hypersensitivity Reactions to Drugs. (2015). Annual Review of Pharmacology and Toxicology. [Link]

-

Microfabricated Physiological Models for In Vitro Drug Screening Applications. (2016). Micromachines. [Link]

-

Microfabricated Physiological Models for In Vitro Drug Screening Applications. (2016). MDPI. [Link]

Sources

- 1. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]

- 2. A Compilation of Drug Etiologies of Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. N4-hydroxylation of sulfamethoxazole by cytochrome P450 of the cytochrome P4502C subfamily and reduction of sulfamethoxazole hydroxylamine in human and rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. dovepress.com [dovepress.com]

- 12. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asset.library.wisc.edu [asset.library.wisc.edu]

- 14. Update on Stevens–Johnson Syndrome and Toxic Epidermal Necrolysis: Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. T Cell–Mediated Hypersensitivity Reactions to Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human Leukocyte Antigens and Sulfamethoxazole/Cotrimoxazole–Induced Severe Cutaneous Adverse Reactions: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. ClinPGx [clinpgx.org]

- 19. Stevens-Johnson syndrome/toxic epidermal necrolysis mouse model generated by using PBMCs and the skin of patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) - Dermatology - MSD Manual Professional Edition [msdmanuals.com]

- 21. Stimulation of human T cells with sulfonamides and sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dynamed.com [dynamed.com]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Animal models of toxic epidermal necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Technical Guide: Covalent Binding of 4-(hydroxyamino)benzenesulfonamide to Cellular Proteins

Executive Summary

This technical guide details the mechanistic and experimental parameters governing the covalent binding of 4-(hydroxyamino)benzenesulfonamide (SMX-NHOH), a reactive metabolite of sulfamethoxazole (SMX), to cellular proteins. This interaction is the molecular initiating event (MIE) for sulfonamide-induced hypersensitivity reactions, including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).

This document is designed for researchers and drug development professionals. It moves beyond basic toxicology to provide actionable protocols for synthesizing the metabolite, generating protein adducts in vitro, and characterizing them using high-resolution mass spectrometry (HRMS) and immunochemical methods.

Mechanistic Basis of Toxicity

The Hapten Hypothesis

Sulfonamides are not intrinsically reactive. They require metabolic activation to become electrophilic species capable of haptenizing proteins. The parent drug, sulfamethoxazole, undergoes N4-acetylation (a detoxification pathway via NAT1/NAT2) or N4-oxidation (a bioactivation pathway via CYP2C9).

The Activation Cascade

The critical step is the N4-oxidation of the sulfonamide arylamine to the hydroxylamine (SMX-NHOH). While SMX-NHOH is relatively stable, it is readily auto-oxidized—either spontaneously or enzymatically—to the nitroso species (SMX-NO).

-

SMX-NHOH (Hydroxylamine): The pro-reactive metabolite.

-

SMX-NO (Nitroso): The ultimate electrophile.

SMX-NO is a "soft" electrophile that preferentially targets "soft" nucleophiles, specifically the thiolate anions of cysteine residues on proteins and glutathione (GSH).

Adduct Chemistry

The reaction between SMX-NO and a protein thiol (Protein-SH) yields a semi-stable N-hydroxysulfinamide adduct. This can rearrange or further oxidize to form:

-

Sulfinamide adducts (Major stable form)

-

S-N linked adducts (Labile, often leading to disulfide scrambling)

Pathway Visualization

The following diagram illustrates the metabolic activation and subsequent haptenization of cellular proteins.

Figure 1: Bioactivation pathway of sulfamethoxazole leading to covalent protein modification.

Experimental Workflows

To study this mechanism, researchers must generate the reactive metabolite and incubate it with target proteins. Since SMX-NO is unstable, it is often generated in situ from SMX-NHOH or synthesized immediately prior to use.

Synthesis of 4-(hydroxyamino)benzenesulfonamide (SMX-NHOH)

Note: This compound is not commercially stable and must be synthesized.

Protocol Summary:

-

Precursor: Start with 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Nitro-SMX). This is the nitro-analogue of sulfamethoxazole.

-

Reduction: Perform a controlled catalytic hydrogenation.

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum on Carbon (Pt/C).

-

Solvent: Tetrahydrofuran (THF) or Methanol.

-

Conditions: Hydrogen atmosphere (1 atm) at room temperature. Monitor by TLC until the nitro group is reduced to the hydroxylamine (stop before over-reduction to the amine).

-

-

Purification: Filter catalyst under argon (pyrophoric hazard). Evaporate solvent.[1][2] Recrystallize immediately from ethanol/water.

-

Storage: Store at -80°C under inert gas. SMX-NHOH oxidizes rapidly in air to the nitroso species.

In Vitro Incubation & Adduct Generation

Two primary methods exist: Microsomal Generation (biologically relevant) and Chemical Generation (cleaner for mass spec).

| Parameter | Method A: Microsomal Generation | Method B: Chemical (Direct) |

| Substrate | Sulfamethoxazole (Parent) | SMX-NHOH (Synthesized) |

| Activator | Human Liver Microsomes (HLM) + NADPH | Spontaneous oxidation or Ferricyanide |

| Target | Microsomal proteins or added cytosolic proteins | Purified protein (e.g., HSA, GST) |

| Pros | Mimics in vivo biology; captures CYP variability. | High yield of adducts; cleaner background. |

| Cons | Complex matrix (lipids, many proteins); lower yield. | Artificial oxidation rate; requires synthesis. |

Step-by-Step Protocol (Method B):

-

Dissolve purified Human Serum Albumin (HSA) at 100 µM in PBS (pH 7.4).

-

Dissolve SMX-NHOH in DMSO (freshly prepared).

-

Add SMX-NHOH to HSA (1:10 to 1:50 molar ratio) to drive reaction.

-

Incubate for 1-2 hours at 37°C.

-

Optional: Add glutathione (GSH) to quench unreacted nitroso species.

-

Process sample for analysis (Dialysis or Tryptic Digestion).

Detection and Characterization

Immunochemical Detection

The most robust method for verifying covalent binding is Western Blotting using specific antibodies.

-

Primary Antibody: Rabbit anti-sulfamethoxazole IgG (custom generated against SMX-KLH).

-

Target: SMX-modified proteins will appear as bands distinct from controls.

-

Specificity Check: Pre-incubate the antibody with free SMX to compete for binding; loss of signal confirms specificity.

Mass Spectrometry (LC-MS/MS)

For identifying the specific amino acid residues modified, "Bottom-Up" proteomics is required.

Workflow:

-

Digestion: Trypsin digestion of the incubated protein.

-

LC-MS/MS: Data-Dependent Acquisition (DDA) on a high-resolution instrument (e.g., Orbitrap).

-

Data Analysis: Search for dynamic modifications on Cysteine .

Key Mass Shifts for SMX Adducts:

| Adduct Type | Mass Shift (ΔDa) | Stability | Mechanism |

| Sulfinamide | +265.05 | Stable | Reaction of SMX-NO with Cys-SH |

| N-hydroxysulfinamide | +281.05 | Semi-stable | Initial adduct (before rearrangement) |

| Sulfonamide | +253.05 | Variable | Parent drug mass (rarely covalent) |

Diagnostic Fragment Ions: When fragmenting SMX-modified peptides, look for these reporter ions in the MS2 spectra:

-

m/z 99, 108, 156: Characteristic fragments of the sulfamethoxazole moiety.

-

Neutral Loss: Loss of SO2 (64 Da) is common in sulfonamide fragmentation.

Experimental Workflow Diagram

Figure 2: Analytical workflow for the detection of SMX-modified proteins.

Clinical Relevance

The formation of these adducts is not merely a chemical curiosity; it is the basis of the p-i concept (pharmacological interaction with immune receptors) and the Hapten concept .

-

Antigen Presentation: SMX-modified peptides are processed by Antigen Presenting Cells (APCs).

-

MHC Presentation: The modified peptide is presented on MHC Class I or II.

-

T-Cell Activation: CD4+ and CD8+ T-cells recognize the "altered self" peptide, leading to cytokine release (IFN-γ, IL-5) and cytotoxicity (Granzyme B), manifesting clinically as skin rash or liver injury.

References

-

Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans.[3] Clinical Pharmacology & Therapeutics, 51(5), 522-526. Link

-

Naisbitt, D. J., et al. (1996). Cellular disposition of sulphamethoxazole and its metabolites: implications for hypersensitivity. British Journal of Pharmacology, 118(2), 321-334. Link

-

Callan, J. J., et al. (2009). Multiple adduction reactions of nitroso sulfamethoxazole with cysteinyl residues of peptides and proteins: implications for hapten formation. Chemical Research in Toxicology, 22(5), 937-948. Link

-

Cheng, L., et al. (2008). Covalent binding of the nitroso metabolite of sulfamethoxazole is important in induction of drug-specific T-cell responses in vivo. Molecular Pharmacology, 73(6), 1769-1775. Link

-

Tailor, A., et al. (2016). Oxidation of sulfamethoxazole to a nitroso reactive metabolite that forms a number of haptenic adducts with cysteine residues on proteins. Drug Metabolism Reviews. Link

Sources

Troubleshooting & Optimization

preventing oxidation of 4-(hydroxyamino)benzenesulfonamide to nitroso species

Welcome to the technical support center for 4-(hydroxyamino)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its oxidation to the corresponding nitroso species. Aryl hydroxylamines are notoriously unstable, and their oxidation can significantly impact experimental results, leading to loss of activity, altered pharmacology, or the formation of reactive metabolites.

This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: On-the-Fly Solutions

This section addresses specific issues you might be encountering during your experiments.

Scenario 1: Rapid loss of compound potency observed in aqueous buffer during an in vitro assay.

Question: I've prepared a solution of 4-(hydroxyamino)benzenesulfonamide in PBS for my cell-based assay, but I'm seeing a time-dependent decrease in its expected biological effect. Could this be an oxidation issue?

Answer: Yes, this is a classic sign of oxidative degradation. The aryl hydroxylamine moiety is highly susceptible to oxidation in neutral, oxygenated aqueous solutions, converting it to the inactive or differentially active nitroso compound.

Immediate Corrective Actions:

-

Work under an Inert Atmosphere: Prepare your solutions and conduct the experiment in an anaerobic chamber or glove box. If that's not possible, deoxygenate your buffers by sparging with nitrogen or argon gas for at least 15-30 minutes prior to use. Maintain a gentle stream of the inert gas over the headspace of your solutions during preparation and use.

-